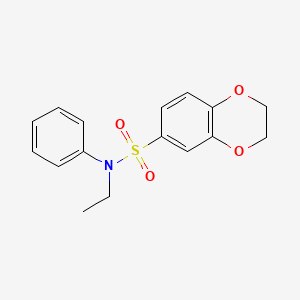

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Descripción general

Descripción

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzodioxine ring system, which is a bicyclic structure containing both benzene and dioxine rings, fused together. The presence of the sulfonamide group imparts unique chemical and biological properties to the molecule.

Mecanismo De Acción

Target of Action

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a type of sulfonamide, a class of compounds known for their wide range of therapeutic effects . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission . By inhibiting these enzymes, the compound can potentially be used as a therapeutic agent for Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by binding to their active sites and inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for memory and learning . As a result, the levels of acetylcholine increase, which can help alleviate the symptoms of Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway, specifically the transmission of neural pulses to post-cholinergic synapses . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance nerve signal transmission, which is beneficial in conditions like Alzheimer’s disease where such transmission is impaired .

Pharmacokinetics

They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its therapeutic effect.

Result of Action

The primary molecular effect of the compound’s action is the increased concentration of acetylcholine due to the inhibition of cholinesterase enzymes . This can lead to improved nerve signal transmission, which can potentially alleviate the symptoms of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, oxidative stress can enhance the body’s stress response, potentially affecting the compound’s efficacy . Additionally, factors like temperature changes and nutritional imbalances can also influence the compound’s action . Understanding these factors is crucial for optimizing the use of the compound in therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihaloalkane under basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

N-alkylation: The final step involves the N-alkylation of the sulfonamide with ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Nitro, sulfo, or halo derivatives of the benzodioxine ring.

Aplicaciones Científicas De Investigación

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in bacterial cell wall synthesis.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Comparación Con Compuestos Similares

Similar Compounds

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: shares similarities with other sulfonamides such as sulfamethoxazole and sulfadiazine, which also inhibit dihydropteroate synthase.

Benzodioxine derivatives: Compounds like 2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its N-alkylated analogs.

Uniqueness

Structural Features: The unique combination of the benzodioxine ring and the sulfonamide group imparts distinct chemical and biological properties.

Biological Activity: The specific N-ethyl-N-phenyl substitution pattern enhances its binding affinity to the target enzyme, potentially leading to improved antimicrobial activity compared to other sulfonamides.

Actividad Biológica

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound belonging to the sulfonamide class, which is widely recognized for its therapeutic applications, particularly as antimicrobial agents. This compound features a unique benzodioxine ring structure that contributes to its biological activity.

The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes. These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in nerve signal transmission. By inhibiting cholinesterase activity, the compound increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic signaling. This action can lead to various physiological effects, including increased muscle contraction and enhanced cognitive function.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized primarily in the liver. The resulting metabolites are typically inactive and are excreted through bile or feces. This metabolic pathway is essential for understanding the drug's efficacy and safety profile in therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an enzyme inhibitor and antimicrobial agent. Below is a summary of its biological activities:

| Activity | Description |

|---|---|

| Cholinesterase Inhibition | Inhibits cholinesterase enzymes, leading to increased acetylcholine levels. |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains by interfering with cell wall synthesis. |

| Enzyme Inhibition | Potentially inhibits enzymes involved in critical biochemical pathways related to microbial growth. |

Case Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Study : A research study evaluated the inhibitory effects of various sulfonamides on cholinesterase enzymes. It was found that this compound exhibited significant inhibition compared to other tested compounds. The study highlighted its potential for therapeutic applications in treating neurodegenerative diseases where cholinergic signaling is impaired .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against a range of bacterial pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent .

- Toxicology Assessment : A toxicological evaluation was conducted to assess the safety profile of this compound. Findings showed that at therapeutic doses, the compound exhibited low toxicity levels in animal models, making it a promising candidate for further development .

Propiedades

IUPAC Name |

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-17(13-6-4-3-5-7-13)22(18,19)14-8-9-15-16(12-14)21-11-10-20-15/h3-9,12H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGNDZBMRABVSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323498 | |

| Record name | N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85271311 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

302583-51-3 | |

| Record name | N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.